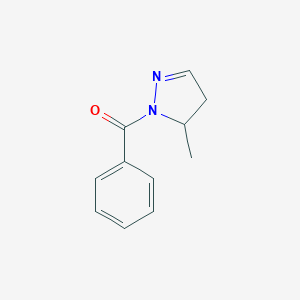![molecular formula C23H25NO6S B257877 N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide](/img/structure/B257877.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. The compound is known to possess various biochemical and physiological effects, and its mechanism of action has been a subject of extensive research.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide has several potential scientific research applications. The compound has been studied for its potential anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been studied for its potential anti-inflammatory properties, and it has been shown to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have potent anticancer and anti-inflammatory properties. However, the compound is not very water-soluble, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide. One direction is to study the compound's potential as a treatment for other diseases, such as autoimmune disorders. Another direction is to develop more water-soluble derivatives of the compound to improve its in vivo efficacy. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is a chemical compound that has several potential applications in the field of medicine. The compound has been shown to have potent anticancer and anti-inflammatory properties, and it has several advantages and limitations for lab experiments. Future research on the compound's potential as a treatment for other diseases and its mechanism of action is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is a complex process that involves several steps. The synthesis method involves the use of various reagents and catalysts to produce the final compound. The details of the synthesis method are beyond the scope of this paper.
properties
Product Name |
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide |
|---|---|
Molecular Formula |
C23H25NO6S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanamide |
InChI |
InChI=1S/C23H25NO6S/c1-13-15(6-7-22(25)24-14-8-9-31(27,28)12-14)23(26)30-20-11-21-18(10-17(13)20)16-4-2-3-5-19(16)29-21/h10-11,14H,2-9,12H2,1H3,(H,24,25) |
InChI Key |
WXFMLDOUGLVIQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C4=C(CCCC4)OC3=C2)CCC(=O)NC5CCS(=O)(=O)C5 |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)

![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
![N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257844.png)